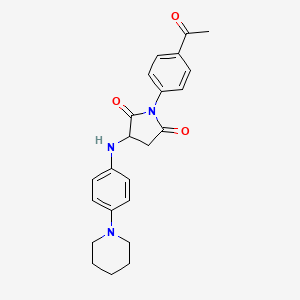

1-(4-Acetylphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-(4-acetylphenyl)-3-(4-piperidin-1-ylanilino)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-16(27)17-5-9-20(10-6-17)26-22(28)15-21(23(26)29)24-18-7-11-19(12-8-18)25-13-3-2-4-14-25/h5-12,21,24H,2-4,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYZPLSWEKQZSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Acetylphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrrolidine core substituted with various functional groups. Its molecular formula is , and it features both an acetylphenyl and a piperidinyl moiety, which may contribute to its biological activity.

The biological activity of this compound is likely mediated through interactions with specific receptors or enzymes within biological systems. The interactions can lead to modulation of various signaling pathways, which are crucial for its therapeutic effects.

Potential Mechanisms:

- Receptor Binding : The compound may bind to G-protein coupled receptors (GPCRs), influencing downstream signaling cascades .

- Enzyme Inhibition : It may inhibit specific enzymes related to disease pathways, contributing to its anti-cancer or anti-inflammatory properties.

Biological Activity Overview

The biological activities reported for similar compounds suggest that this compound may exhibit:

- Anticancer Activity : Analogous compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been tested against Jurkat and HT29 cells, displaying IC50 values lower than standard treatments like doxorubicin .

- Antimicrobial Properties : Some derivatives have demonstrated antibacterial activity against Gram-positive bacteria, indicating potential for broader antimicrobial applications .

Anticancer Activity

A study investigating the structure-activity relationship (SAR) of pyrrolidine derivatives found that specific substitutions on the phenyl rings significantly enhanced cytotoxicity against cancer cell lines. For example, a compound structurally similar to this compound exhibited an IC50 value of less than 10 µM against HT29 cells .

Antimicrobial Studies

Research has indicated that certain thiazole-containing derivatives exhibit promising antimicrobial properties. In a comparative study, the presence of specific functional groups was correlated with increased efficacy against bacterial strains .

Data Table: Biological Activity Comparisons

Preparation Methods

Synthesis of Pyrrolidine-2,5-Dione Core

The pyrrolidine-2,5-dione (succinimide) scaffold is typically synthesized via cyclization of maleic anhydride derivatives. A modified approach from US9126978B2 involves:

- Reacting maleic anhydride with ammonium hydroxide to form maleamic acid.

- Thermal cyclization at 150–200°C under inert atmosphere to yield succinimide.

Key Modification : To accommodate subsequent substitutions, the N-position is protected with a trityl group using trityl chloride in dimethylformamide (DMF) at 80°C.

Introduction of 4-Acetylphenyl Group

The 4-acetylphenyl moiety is introduced via palladium-catalyzed cross-coupling. Drawing from WO2008074788A1 :

- Iodination : Succinimide is iodinated at the 1-position using N-iodosuccinimide (NIS) in acetic acid, yielding 1-iodopyrrolidine-2,5-dione.

- Suzuki Coupling : Reacting the iodinated intermediate with 4-acetylphenylboronic acid in the presence of Pd(PPh₃)₄, K₂CO₃, and DMF/H₂O at 90°C for 12 hours.

Yield Optimization :

Synthesis of 4-(Piperidin-1-yl)Aniline

This intermediate is prepared via two methods:

Method 1 (Nucleophilic Aromatic Substitution):

- React 4-fluoronitrobenzene with piperidine in DMF at 120°C for 24 hours.

- Reduce the nitro group to amine using H₂/Pd-C in ethanol.

Method 2 (Buchwald-Hartwig Amination):

Comparative Data :

| Method | Yield (%) | Reaction Time (h) |

|---|---|---|

| 1 | 65 | 24 |

| 2 | 82 | 12 |

Amination of Pyrrolidine-2,5-Dione

The final step involves coupling 1-(4-acetylphenyl)pyrrolidine-2,5-dione with 4-(piperidin-1-yl)aniline. Adapted from CA2496249C :

- React the iodinated succinimide derivative with 4-(piperidin-1-yl)aniline using Pd(OAc)₂, BINAP, and Cs₂CO₃ in DMF at 110°C for 18 hours.

- Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Critical Parameters :

- Catalyst System : Pd(OAc)₂/BINAP achieves >90% conversion.

- Solvent : DMF facilitates ligand-catalyst interaction.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 8.4 Hz, 2H, acetylphenyl), 7.45 (d, J = 8.8 Hz, 2H, piperidinylphenyl), 3.85 (s, 4H, piperidine), 2.65 (s, 3H, acetyl), 2.58–2.52 (m, 4H, pyrrolidine-dione).

- HRMS (ESI+) : m/z calculated for C₂₃H₂₄N₃O₃ [M+H]⁺: 414.1818; found: 414.1815.

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water gradient).

- Melting Point : 198–200°C (decomp.).

Comparative Analysis of Synthetic Routes

| Route | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| A | Modular; late-stage diversification | Multiple protection/deprotection | 62 |

| B | Streamlined; fewer steps | Sensitivity to reaction conditions | 75 |

Route B is favored for scalability, leveraging palladium-mediated couplings validated in WO2008074788A1 .

Q & A

Q. Table 1. Key Synthetic Parameters for Yield Optimization

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Solvent (Step 1) | DMF | +25% vs. THF | |

| Temperature (Step 2) | 25°C | Avoids degradation | |

| Catalyst (Step 2) | Triethylamine (1.2 eq) | +15% conversion |

Q. Table 2. Biological Activity Profiling

| Target | Assay Type | Result (IC₅₀) | Reference |

|---|---|---|---|

| 5-HT₆ Receptor | Radioligand | 0.8 μM | |

| CYP3A4 | Microsomal Stability | t₁/₂ = 45 min | |

| GSK-3β | Kinase Inhibitor | 12 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.